CP-312

描述

属性

IUPAC Name |

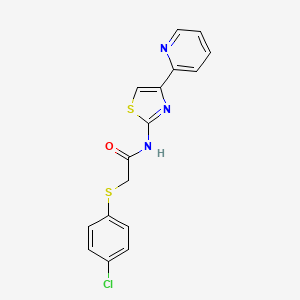

2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS2/c17-11-4-6-12(7-5-11)22-10-15(21)20-16-19-14(9-23-16)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIOCMUARENDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to CP-312: A Potent Activator of the Antioxidant Defense Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-312 is a small molecule activator of the antioxidant defense response, demonstrating significant potential for cytoprotective applications. Its primary mechanism of action involves the induction of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended to serve as a resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-((4-Chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, is a synthetic compound with the chemical formula C16H12ClN3OS2. Its structure features a central thiazole ring linked to a pyridine moiety and a chloro-substituted phenylthio acetamide side chain.

| Property | Value |

| IUPAC Name | 2-((4-Chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide |

| CAS Number | 895470-67-4 |

| Molecular Formula | C16H12ClN3OS2 |

| Molecular Weight | 361.86 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in organic solvents such as DMSO |

Mechanism of Action: Induction of Heme Oxygenase-1

This compound exerts its cytoprotective effects primarily through the potent induction of Heme Oxygenase-1 (HO-1). HO-1 is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 by this compound is mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1 (the gene encoding HO-1). This binding initiates the transcription and subsequent translation of HO-1 and other antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.

Figure 1: Proposed signaling pathway for this compound-mediated induction of Heme Oxygenase-1.

Quantitative Data

The primary quantitative measure of this compound's efficacy comes from its ability to protect cells from oxidative stress-induced death.

| Parameter | Cell Type | Condition | Value |

| EC50 | Human iPSC-derived Cardiomyocytes | Protection from acute peroxide-induced cell death | 6.7 µM |

This data indicates the concentration of this compound required to achieve 50% of its maximal protective effect against oxidative damage in this specific cell type.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound against an oxidative insult.

-

Cell Plating: Seed cells (e.g., human iPSC-derived cardiomyocytes) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Oxidative Stress Induction: Introduce an oxidative stressor, such as hydrogen peroxide (H2O2), at a concentration known to induce significant cell death (e.g., 100 µM) to all wells except for the untreated control.

-

Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 4-6 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the concentration of this compound to determine the EC50 value.

Figure 2: Workflow for a typical cell viability assay to assess this compound's protective effects.

Western Blot for HO-1 and Nrf2 Induction

This protocol is used to quantify the protein expression levels of HO-1 and Nrf2 following treatment with this compound.

-

Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HO-1 (e.g., 1:1000 dilution) and Nrf2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH (e.g., 1:5000 dilution).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a valuable research tool for studying the Nrf2-HO-1 antioxidant pathway and holds promise for therapeutic development in conditions associated with oxidative stress. The data and protocols presented in this guide provide a foundation for further investigation into the biological activities and potential applications of this compound. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental systems.

Navigating Telomere Biology: A Technical Guide to MST-312 as a Telomerase Inhibitor

A Note on Nomenclature: Initial database searches for "CP-312" as a telomerase inhibitor did not yield relevant results. However, a significant body of research exists for "MST-312," a potent telomerase inhibitor. It is presumed that the original query contained a typographical error, and this guide will focus on the extensive data available for MST-312.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme in cellular immortalization and is overexpressed in approximately 90% of cancer cells. Its role in enabling replicative immortality makes it a compelling target for anticancer therapies. MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent, cell-permeable inhibitor of telomerase. This technical guide provides an in-depth overview of MST-312, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Mechanism of Action

MST-312 exerts its anticancer effects primarily through the direct inhibition of telomerase activity. This leads to a cascade of cellular events, including:

-

Telomere Shortening: Continuous treatment with MST-312 leads to the progressive erosion of telomeres in cancer cells.

-

Induction of DNA Damage Response: Critically short telomeres are recognized as DNA double-strand breaks, activating DNA damage response (DDR) pathways, notably the ATM/γH2AX pathway.

-

Cell Cycle Arrest: The activation of DDR pathways triggers cell cycle checkpoints, primarily leading to G2/M phase arrest.

-

Apoptosis: Sustained telomere dysfunction and cell cycle arrest ultimately drive cancer cells into apoptosis.

Beyond its direct effect on telomerase, MST-312 has also been shown to suppress the NF-κB signaling pathway, which is crucial for the expression of anti-apoptotic and proliferative genes.[1][2]

Quantitative Data on MST-312 Efficacy

The following tables summarize the quantitative data from various studies on the effects of MST-312 on telomerase activity, cell viability, and telomere length.

Table 1: Inhibition of Telomerase Activity by MST-312

| Cell Line | Assay | IC50 | Percentage Reduction in Activity | Reference |

| U937 (human monoblastoid leukemia) | TRAP Assay | 0.67 µM | Not specified | [3] |

| MDA-MB-231 (triple-negative breast cancer) | TRAP Assay | Not specified | 24% with 0.5 µM MST-312 after 14 days | [4][5] |

| MCF-7 (luminal breast cancer) | TRAP Assay | Not specified | 77% with 1 µM MST-312 after 14 days | [4][5] |

| PA-1 (ovarian cancer) | TRAP Assay | Not specified | Significant reduction with 1 µM MST-312 | [1] |

Table 2: Effects of MST-312 on Cancer Cell Viability and Growth

| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |

| U937 | Growth Inhibition | GI50 | 1.7 µM | Not specified | [3] |

| MDA-MB-231 | Crystal Violet | % Viability | ~60% | 1 µM for 24h, then IC50 of plumbagin for 48h | [4][6] |

| MCF-7 | Crystal Violet | % Viability | ~75% | 1 µM for 24h, then IC50 of plumbagin for 48h | [4][6] |

| U-251 (glioma) | MTT Assay | IC50 | 13.88 µM | 48 hours | [7] |

| U-251 (glioma) | MTT Assay | IC50 | 6.56 µM | 72 hours | [7] |

| MDA-MB-231 | Crystal Violet | % Viability | ~82% | 1.0 µM for 48 hours | [8] |

| MCF-7 | Crystal Violet | % Viability | ~85% | 1.0 µM for 48 hours | [8] |

| MDA-MB-231 | Colony Formation | % Reduction | 72% | 1 µM MST-312 + IC50 of plumbagin | [6] |

| MCF-7 | Colony Formation | % Reduction | 86% | 1 µM MST-312 + IC50 of plumbagin | [6] |

Table 3: Effect of MST-312 on Telomere Length

| Cell Line | Duration of Treatment | Telomere Length Reduction | Method | Reference |

| MDA-MB-231 | 14 days | 438 bp | TRF Analysis | [6] |

| MCF-7 | 30 days | Significant reduction | Q-FISH | [9] |

| U-251 | 100 days | ~70% retraction | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MST-312.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[11][12]

a. Cell Lysate Preparation:

-

Harvest approximately 100,000 cells.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (to achieve a concentration of 2,500 cells/µL).

-

Incubate on ice for 30 minutes.

-

The lysate can be used immediately or stored at -80°C.[12]

b. TRAP Reaction Master Mix (for one 50 µL reaction):

-

Nuclease-free H₂O: 40.2 µL

-

10x TRAP Buffer: 5 µL

-

50x dNTP Mix: 1 µL

-

Cy5-labeled TS Primer: 1 µL

-

Primer Mix (ACX and NT primers): 1 µL

-

BSA (10 mg/mL): 0.4 µL

-

Taq Polymerase (5 U/µL): 0.4 µL[12]

c. TRAP Reaction and PCR Amplification:

-

Add 1 µL of cell lysate to 49 µL of the TRAP master mix. For a negative control, add 1 µL of lysis buffer without cell lysate.

-

Incubate at 25°C for 40 minutes for telomerase extension.

-

Inactivate telomerase by heating to 95°C for 5 minutes.

-

Perform PCR amplification for 24-29 cycles with the following parameters:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 52°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Perform a final extension at 72°C for 10 minutes.[12]

d. Detection:

-

Add 5 µL of 6x loading dye to each sample.

-

Run the samples on a 10% non-denaturing polyacrylamide gel in 0.5x TBE buffer at 200-220 volts for approximately 2.5 hours.

-

Visualize the DNA ladder using a fluorescent imager capable of detecting Cy5.[12]

Cell Viability Assays (Crystal Violet and MTT)

a. Crystal Violet Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of MST-312 for the desired duration (e.g., 24, 48, 72 hours).

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Stain the cells with 100 µL of 0.1% crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader.

b. MTT Assay:

-

Seed cells in 96-well plates and treat with MST-312 as described for the crystal violet assay.

-

At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.[13][14]

-

Prepare a single-cell suspension of the desired cancer cells.

-

Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with MST-312 for a specified period (e.g., 48 hours).

-

Remove the drug-containing medium, wash with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a solution of 6% glutaraldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Treat cells with MST-312 and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., pATM, γH2AX, PARP, TRF2, β-actin) overnight at 4°C.[4][15]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing MST-312's Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MST-312 and a typical experimental workflow for its characterization.

References

- 1. Telomerase inhibitor MST-312 and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

MST-312 and its Effects on Telomere Length: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), is a potent small molecule inhibitor of telomerase.[1] Telomerase is a ribonucleoprotein enzyme responsible for maintaining telomere length, which is crucial for the immortal phenotype of approximately 90% of cancer cells.[2] This technical guide provides an in-depth overview of the core mechanisms of MST-312, with a specific focus on its effects on telomere length. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of telomerase inhibitors in oncology.

Introduction to Telomeres and Telomerase in Cancer

Telomeres are repetitive nucleotide sequences (5'-TTAGGG-3' in humans) at the ends of linear chromosomes that protect them from degradation and fusion.[3] In most somatic cells, telomeres shorten with each cell division due to the "end-replication problem," leading to cellular senescence or apoptosis.[2] Cancer cells, however, often achieve replicative immortality by upregulating telomerase, which adds telomeric repeats to the chromosome ends, thus maintaining their length and allowing for indefinite proliferation.[2] This makes telomerase a compelling target for anticancer therapies. Telomerase inhibitors are designed to block this activity, leading to progressive telomere shortening in cancer cells and ultimately triggering cell cycle arrest or apoptosis.[2]

MST-312: Mechanism of Action

MST-312 is a non-competitive inhibitor of telomerase.[4] Its primary mechanism of action is the direct inhibition of the catalytic subunit of telomerase, hTERT.[5] This inhibition leads to two distinct cellular outcomes depending on the duration of treatment:

-

Short-Term Effects (Acute): Short-term exposure to MST-312 can induce a DNA damage response (DDR) independent of significant telomere shortening.[6] This is thought to occur because the inhibition of telomerase can lead to the "uncapping" of telomeres, exposing the chromosome ends, which are then recognized as double-strand breaks (DSBs).[7] This triggers the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. Activated ATM then phosphorylates the histone variant H2AX, forming γH2AX foci at the site of damage, which in turn initiates downstream signaling cascades leading to cell cycle arrest, typically at the G2/M phase, and apoptosis.[8][9]

-

Long-Term Effects (Chronic): Continuous treatment with non-toxic doses of MST-312 leads to the progressive shortening of telomeres with each cell division.[4] As telomeres reach a critical length, a state of replicative senescence or crisis is induced, ultimately leading to a reduction in the growth rate of cancer cells.[4]

In addition to its effects on telomere dynamics, MST-312 has also been shown to suppress the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[1][10] This dual inhibition of telomerase and the NF-κB pathway may contribute to its synergistic anticancer effects when combined with other chemotherapeutic agents.[10]

Quantitative Data on the Effects of MST-312

The following tables summarize the quantitative effects of MST-312 on telomerase activity and telomere length as reported in various preclinical studies.

Table 1: Effect of MST-312 on Telomerase Activity

| Cell Line | MST-312 Concentration | Treatment Duration | Reduction in Telomerase Activity (%) | Reference |

| MDA-MB-231 | 0.5 µM | 14 days | 24% | [8] |

| MCF-7 | 1 µM | 14 days | 77% | [5] |

| U937 | 0.67 µM (IC50) | In vitro assay | 50% | [4] |

Table 2: Effect of MST-312 on Telomere Length

| Cell Line | MST-312 Concentration | Treatment Duration | Telomere Length Reduction | Reference |

| MDA-MB-231 | 0.5 µM (in combination) | 14 days | 438 bp | [8] |

| MCF-7 | 1 µM (in combination) | 14 days | 1164 bp | [8] |

| U937 | 1.0 µM (doubled to 2.0 µM at day 20) | 90 days | From 6.30 kb to 3.95 kb | [4] |

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) for Telomerase Activity

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.

Principle: The assay involves two main steps:

-

Telomerase Extension: A cell extract containing telomerase is incubated with a synthetic oligonucleotide substrate (TS primer). If telomerase is active, it will add TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX). The PCR products are separated by electrophoresis, and the resulting ladder of bands indicates telomerase activity.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) at a concentration of 10^6 cells/100 µL.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay.

-

-

TRAP Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.

-

Add 2 µg of protein extract to the master mix.

-

Incubate at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Add the ACX reverse primer to the reaction mixture.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation at 95°C for 3 minutes.

-

30-35 cycles of:

-

95°C for 30 seconds

-

55°C for 30 seconds

-

72°C for 1 minute

-

-

Final extension at 72°C for 10 minutes.

-

-

-

Detection:

-

Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a radioactively labeled primer for autoradiography.

-

A characteristic 6-base pair ladder indicates positive telomerase activity.

-

Terminal Restriction Fragment (TRF) Analysis for Telomere Length

TRF analysis is a Southern blot-based method that is considered the gold standard for measuring telomere length.

Principle: This technique relies on the fact that the repetitive telomeric DNA sequences lack recognition sites for most restriction enzymes. Therefore, when genomic DNA is digested with a cocktail of frequent-cutting restriction enzymes, the bulk of the DNA is cut into small fragments, while the telomeres remain as long, terminal restriction fragments. These fragments are then separated by size using gel electrophoresis and visualized by hybridization with a telomere-specific probe.

Detailed Methodology:

-

Genomic DNA Isolation:

-

Isolate high-molecular-weight genomic DNA from cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure the DNA is of high quality and not degraded.

-

-

Restriction Enzyme Digestion:

-

Digest 5-10 µg of genomic DNA with a cocktail of frequent-cutting restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI).

-

Incubate at 37°C overnight to ensure complete digestion.

-

-

Gel Electrophoresis:

-

Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis. PFGE provides better resolution for large DNA fragments.

-

Run the gel at a low voltage for a long duration to ensure good separation of the high-molecular-weight TRFs.

-

-

Southern Blotting:

-

Depurinate, denature, and neutralize the DNA in the gel.

-

Transfer the DNA from the gel to a positively charged nylon membrane by capillary transfer or vacuum blotting.

-

UV cross-link the DNA to the membrane.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in a suitable hybridization buffer.

-

Hybridize the membrane with a labeled (e.g., radioactive 32P or non-radioactive digoxigenin) telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide).

-

Wash the membrane to remove unbound probe.

-

Detect the signal by autoradiography or chemiluminescence. The result will be a smear of signal representing the distribution of telomere lengths in the cell population.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways affected by MST-312.

Experimental Workflows

Caption: Workflow for the TRAP assay.

Caption: Workflow for TRF analysis.

Preclinical and Clinical Landscape

Numerous preclinical studies have demonstrated the efficacy of MST-312 in various cancer cell lines, including breast cancer, leukemia, and multiple myeloma.[4][8] These studies consistently show that MST-312 can inhibit cancer cell growth, induce apoptosis, and shorten telomeres. In vivo studies using mouse xenograft models have also shown that MST-312 can reduce tumor size.[4]

Despite the promising preclinical data for small-molecule telomerase inhibitors like MST-312, their transition to clinical trials has been limited.[2] One study involving patients with multiple myeloma who had undergone autologous hematopoietic stem cell transplantation investigated the efficacy of MST-312 as a maintenance therapy.[6] The results indicated a significant improvement in progression-free survival in the group receiving MST-312 compared to the control group.[6] However, this is a single study, and larger, multi-center clinical trials are needed to validate these findings and further assess the safety and efficacy of MST-312 in a broader patient population.

The clinical development of other telomerase inhibitors, such as the oligonucleotide-based drug Imetelstat, has progressed further, with several clinical trials completed or ongoing for various hematologic malignancies. The experiences from these trials will be invaluable for informing the future clinical development strategies for small-molecule inhibitors like MST-312.

Conclusion

MST-312 is a potent telomerase inhibitor with a well-defined mechanism of action that involves both the direct inhibition of telomerase leading to telomere shortening and the induction of an acute DNA damage response. Preclinical data strongly support its potential as an anticancer agent. While the clinical development of MST-312 is still in its early stages, the initial findings are encouraging. Further research and well-designed clinical trials are warranted to fully elucidate the therapeutic potential of MST-312 and other telomerase inhibitors in the treatment of cancer. This technical guide provides a foundational understanding of MST-312's core properties to aid researchers and clinicians in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ATM activation and histone H2AX phosphorylation as indicators of DNA damage by DNA topoisomerase I inhibitor topotecan and during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors MST-312, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 6. Telomerase inhibitor MST-312 and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. MST-312 induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Efficacy of MST-312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of MST-312, a synthetic derivative of the tea catechin epigallocatechin gallate (EGCG). MST-312 is a potent telomerase inhibitor that has demonstrated significant anti-cancer effects across a range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

MST-312 exerts its anti-cancer effects primarily through the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells.[1][2][3][4] Inhibition of telomerase by MST-312 leads to telomere shortening and dysfunction, which in turn triggers a DNA damage response.[1][2] This response activates downstream signaling pathways, resulting in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[3][5][6][7] Notably, MST-312's effects can be both acute, occurring shortly after treatment, and chronic, resulting from long-term exposure and progressive telomere shortening.[1]

Quantitative Efficacy Data

The in vitro potency of MST-312 has been quantified in various cancer cell lines. The following tables summarize key efficacy data from multiple studies.

Table 1: Telomerase Inhibition by MST-312

| Parameter | Value | Assay | Reference |

| IC50 | 0.67 µM | TRAP Assay | [4] |

Table 2: Growth Inhibition by MST-312 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| U937 | Leukemia | GI50 | 1.7 µM | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | % Viability Reduction (1 µM) | 40% | [5][7] |

| MCF-7 | Luminal Breast Cancer | % Viability Reduction (1 µM) | 25% | [5][7] |

| PA-1 | Ovarian Cancer | - | Synergistic with Quercetin | [1] |

| A2780 | Ovarian Cancer | - | Synergistic with Quercetin | [1] |

| NALM-6 | Pre-B Acute Lymphoblastic Leukemia | - | Synergistic with Doxorubicin | [8] |

| REH | Pre-B Acute Lymphoblastic Leukemia | - | Synergistic with Doxorubicin | [8] |

| U-266 | Multiple Myeloma | - | Dose-dependent cytotoxicity | [9][10] |

Table 3: Effects of MST-312 on Telomerase Activity and Colony Formation in Breast Cancer Cells (14-day treatment)

| Cell Line | Treatment | % Reduction in Telomerase Activity | % Reduction in Colony Formation | Reference |

| MDA-MB-231 | MST-312 (0.5 µM) | 24% | 70% | [5] |

| MCF-7 | MST-312 (1 µM) | 77% | 72% | [5] |

Signaling Pathways and Molecular Effects

MST-312-mediated telomerase inhibition triggers a cascade of molecular events, primarily through the activation of the ATM DNA damage response pathway.[5][6] This leads to the phosphorylation of H2AX (forming γH2AX), a marker of DNA double-strand breaks, and subsequent cell cycle arrest and apoptosis.[5][6] Additionally, MST-312 has been shown to suppress the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation.[1][3][11][12] This dual inhibition of telomerase and NF-κB contributes to its potent anti-cancer activity.[3]

Caption: Signaling pathway of MST-312 in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MST-312's in vitro efficacy.

Cell Viability and Cytotoxicity Assay (Crystal Violet Assay)

This assay is used to determine the effect of MST-312 on cell proliferation and to calculate the IC50 value.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of MST-312 (e.g., 0-10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (e.g., DMSO).

-

Staining:

-

Remove the treatment medium and gently wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Wash away the excess stain with water and allow the plates to dry.

-

-

Quantification:

-

Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the drug concentration to determine the IC50 value.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity.

-

Cell Lysis: Harvest cells and prepare cell extracts using a lysis buffer that preserves telomerase activity.

-

Telomerase Extension: Incubate the cell extract with a synthetic telomerase substrate (TS) primer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer.

-

Detection:

-

Visualize the PCR products on a polyacrylamide gel stained with a fluorescent dye (e.g., SYBR Green). The characteristic 6-base pair ladder indicates telomerase activity.

-

Alternatively, use a real-time PCR-based TRAP assay for quantification.

-

-

Data Analysis: Quantify the intensity of the ladder or the real-time PCR signal relative to a control to determine the percentage of telomerase activity.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).

-

Cell Treatment and Harvesting: Treat cells with MST-312 for the desired time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight to permeabilize the cell membrane.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The software will deconvolve the histogram to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. An increase in the G2/M population indicates a G2/M arrest.[5][6]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with MST-312 and harvest as described for cell cycle analysis.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant. An increase in the Annexin V-positive populations indicates induction of apoptosis.[1]

-

Caption: General experimental workflow for in vitro MST-312 efficacy.

References

- 1. Telomerase inhibitor MST-312 and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MST-312 induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 6. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The telomerase inhibitor MST-312 synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Telomerase inhibitor MST-312 induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Garadacimab (CSL312)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Garadacimab (CSL312), a first-in-class, fully human, immunoglobulin G4 monoclonal antibody that targets activated Factor XII (FXIIa).

Introduction and Mechanism of Action

Garadacimab (CSL312) is an investigational monoclonal antibody developed for the prevention of bradykinin-mediated diseases such as Hereditary Angioedema (HAE).[1] The activation of Factor XII to FXIIa is a key initiating step in the kallikrein-kinin system, a cascade that leads to the production of bradykinin.[1] In patients with HAE, deficient or dysfunctional C1-inhibitor (C1-INH) leads to overproduction of bradykinin, resulting in increased vascular permeability and recurrent episodes of angioedema.[1]

By specifically targeting and inhibiting FXIIa, Garadacimab prevents the downstream production of bradykinin, thereby reducing the likelihood of angioedema attacks.[1] It has been demonstrated to prevent bradykinin formation in plasma samples from patients with HAE.[1] Garadacimab is also being investigated for other conditions where inflammation and fibrosis are implicated, such as Idiopathic Pulmonary Fibrosis (IPF).[2]

Signaling Pathway: Inhibition of the Kallikrein-Kinin System

The diagram below illustrates the mechanism of action of Garadacimab in the context of the kallikrein-kinin system.

Pharmacokinetics

Pharmacokinetic properties of Garadacimab have been characterized in preclinical models (cynomolgus monkeys) and in human clinical trials, including Phase 1 first-in-human studies and Phase 2a studies in patients with IPF.[1][3]

Absorption and Bioavailability

Translational PK/PD modeling based on preclinical monkey data was used to predict human PK parameters. The absolute bioavailability after subcutaneous (s.c.) injection was predicted to be 53% in humans based on monkey data.[1]

Phase 1 clinical data provided estimates of plasma bioavailability for s.c. versus intravenous (i.v.) administration across different doses.[1]

Table 1: Subcutaneous Bioavailability of Garadacimab in Humans (Phase 1 Study)

| Dose Group | Estimated Plasma Bioavailability (%) |

|---|---|

| 1 mg/kg | 63.3%[1] |

| 3 mg/kg | 54.3%[1] |

| 10 mg/kg | 42.4%[1] |

| Overall | 49.7% [1] |

The similarity between the predicted (53%) and observed (49.7%) overall bioavailability supports the utility of the monkey model for predicting human pharmacokinetics.[1]

Distribution, Metabolism, and Elimination

As a monoclonal antibody, Garadacimab is expected to be distributed primarily in the vascular and interstitial compartments. Its metabolism is presumed to occur via general protein catabolism pathways into small peptides and amino acids. A minimal physiologically-based pharmacokinetic (mPBPK) modeling approach with target-mediated drug disposition (TMDD) was used to characterize its PK and FXIIa target binding kinetics.[1]

Pharmacodynamics

The pharmacodynamic activity of Garadacimab is assessed by its ability to inhibit FXIIa and affect downstream biomarkers of the kallikrein-kinin system.

Target Engagement and Biomarker Modulation

In clinical studies, PD activity is investigated by measuring biomarkers of coagulation, inflammation, tissue remodeling, and fibrosis.[3] The model-predicted, concentration-dependent inhibition of FXIIa-mediated kallikrein activity and prolongation of activated partial thromboplastin time (aPTT) were confirmed in the Phase 1 study.[1]

Immunogenicity

As a protein therapeutic, Garadacimab has the potential to induce the formation of anti-drug antibodies (ADAs).[3] In a study involving patients with IPF, 4 out of 81 participants developed ADAs. However, two of these participants were in the placebo group, suggesting the possibility of pre-existing antibodies, cross-reactivity, or false positives.[2] Clinical monitoring for signs of immunogenicity is a standard part of its development program.[3]

Clinical Experimental Protocols

Garadacimab has been evaluated in multiple clinical trials. The following sections detail the methodology of a key Phase 2a study.

Study CSL312_2002: Safety, PK, and PD in Idiopathic Pulmonary Fibrosis

-

Official Title: A Randomized, Double-blind, Placebo-controlled, Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of CSL312 in Subjects with Idiopathic Pulmonary Fibrosis.[2][3]

-

Study Design: A prospective, Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]

-

Population: Approximately 80 subjects with IPF to achieve 70 evaluable subjects.[3]

-

Objectives:

Dosing and Administration

The study utilized a combination of intravenous loading and subcutaneous maintenance doses.

Table 2: Dosing Regimen for CSL312_2002 Study

| Day | Dose | Route of Administration |

|---|---|---|

| Day 1 | 300 mg (Loading Dose) | Intravenous (IV) push over ~3 mins[3] |

| Day 8 | 600 mg | Subcutaneous (SC)[3] |

| Day 36 | 600 mg | Subcutaneous (SC)[3] |

| Day 64 | 600 mg | Subcutaneous (SC)[3] |

-

Formulation: CSL312 was supplied as a sterile solution at 100 mg/mL in 2-mL vials. The placebo consisted of the formulation buffer without the active substance.[3]

Experimental Workflow

The workflow for a participant in the CSL312_2002 study is outlined below, from screening to final follow-up.

Assessments

-

Safety: Assessed via treatment-emergent adverse events (TEAEs), vital signs, physical exams, clinical laboratory tests, and ADA monitoring.[3]

-

Pharmacokinetics: Systemic PK of Garadacimab was characterized through blood sampling at various time points.

-

Pharmacodynamics: Biomarkers of coagulation, inflammation, and fibrosis were analyzed. Efficacy was assessed using spirometry.[3]

Conclusion

Garadacimab (CSL312) demonstrates a predictable pharmacokinetic profile that can be modeled from preclinical data. Its mechanism as a potent inhibitor of FXIIa is well-defined, and its pharmacodynamic effects on the kallikrein-kinin system have been observed in clinical settings. Ongoing and completed clinical trials in diseases like HAE and IPF are providing crucial data on its safety, tolerability, and therapeutic potential. The use of translational PK/PD modeling has been instrumental in guiding dose selection for its clinical development program.

References

Unveiling MST-312: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent telomerase inhibitor with significant anti-cancer properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, and biological activity of MST-312, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Discovery and Synthesis

MST-312 was developed as a more chemically stable and potent alternative to its natural precursor, EGCG, for the inhibition of telomerase.[1][4][5] While the precise, step-by-step synthesis protocol for MST-312 is proprietary and not publicly detailed, it is known to be a chemically modified derivative of EGCG, designed to enhance its drug-like properties, including increased stability and lower effective doses for inducing telomere shortening.[1][5]

Chemical Information:

Mechanism of Action

MST-312 primarily exerts its anti-cancer effects through the inhibition of telomerase, the enzyme responsible for maintaining telomere length in cancer cells.[4][6] This inhibition leads to two distinct cellular outcomes:

-

Acute Effects (Short-term, High Dose): Independent of telomere shortening, MST-312 can induce G2/M cell cycle arrest and apoptosis.[7][8] This is often associated with the activation of DNA damage response pathways.[8]

-

Chronic Effects (Long-term, Low Dose): Continuous exposure to low concentrations of MST-312 leads to progressive telomere shortening, eventually triggering replicative senescence or apoptosis.[4][5]

Beyond telomerase inhibition, MST-312 has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, most notably the NF-κB pathway.[7][9]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by MST-312.

Caption: MST-312 inhibits telomerase, leading to telomere shortening and subsequent cell senescence or apoptosis.

Caption: MST-312 inhibits the NF-κB pathway, reducing the expression of anti-apoptotic and proliferative genes.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of MST-312 from various studies.

| Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| U937 | TRAP Assay | IC₅₀ | 0.67 µM | [6] |

| U937 | Growth | GI₅₀ | 1.7 µM | [6] |

| MDA-MB-231 | Cell Viability | % Reduc. | 40% at 1 µM | [10][11] |

| MCF-7 | Cell Viability | % Reduc. | 25% at 1 µM | [10][11] |

| MCF10-A (Normal) | Cell Viability | % Reduc. | 13% at 1 µM | [10][11] |

| Jurkat | Apoptosis (48h) | % Apopt. | 30.32% at 0.5 µM | [12] |

| Jurkat | Apoptosis (48h) | % Apopt. | 52.35% at 1 µM | [12] |

| Jurkat | Apoptosis (48h) | % Apopt. | 57.60% at 2 µM | [12] |

| Jurkat | Apoptosis (48h) | % Apopt. | 68.82% at 4 µM | [12] |

| U-266 | Cell Viability | Dose/Time | Dependent Decrease | [2][4] |

Table 1: In Vitro Efficacy of MST-312

| Cell Line | Treatment | Gene Target | Effect | Reference(s) |

| U-266 | 2 µM, 48h | Bax | Upregulation | [4][13] |

| U-266 | 2 µM, 48h | Bcl-2 | Downregulation | [4][13] |

| U-266 | 2 µM, 48h | c-Myc | Downregulation | [4][13] |

| U-266 | 2 µM, 48h | hTERT | Downregulation | [4][13] |

| APL Cells | Dose-dependent | Bcl-2 | Downregulation | [7] |

| APL Cells | Dose-dependent | c-Myc | Downregulation | [7] |

| APL Cells | Dose-dependent | hTERT | Downregulation | [7] |

| Jurkat | Dose-dependent | c-Myc | Downregulation | [12] |

Table 2: Effect of MST-312 on Gene Expression

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize MST-312.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline: [2][14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of MST-312 and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: A simplified workflow of the MTT assay for determining cell viability after MST-312 treatment.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol Outline: [17][18][19][20]

-

Cell Culture and Treatment: Culture cells and treat with MST-312 for the specified time.

-

Harvest and Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle.

Caption: A general workflow for analyzing cell cycle distribution using flow cytometry after MST-312 treatment.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.

Protocol Outline: [21][22][23][24][25]

-

Cell Lysis: Prepare cell extracts using a lysis buffer that preserves telomerase activity.

-

Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer (ACX).

-

Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of 6-base pair increments indicates telomerase activity. Alternatively, a real-time quantitative PCR approach can be used for quantification.

-

Data Analysis: Quantify the telomerase activity relative to a control.

Caption: A simplified workflow for the TRAP assay to measure telomerase activity.

Conclusion

MST-312 is a promising telomerase inhibitor with well-documented anti-cancer activity across a range of cancer cell lines. Its dual mechanism of inducing acute apoptosis and chronic telomere shortening, coupled with its ability to modulate key survival pathways like NF-κB, makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of MST-312.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell viability assay [bio-protocol.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors MST-312, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The telomerase inhibitor MST-312 synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MST-312 induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Targeting telomerase with MST-312 leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Telomerase inhibitor MST-312 induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. telomer.com.tr [telomer.com.tr]

- 22. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of MST-312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MST-312 is a synthetic small molecule derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea. It functions as a potent telomerase inhibitor, a mechanism that has garnered significant interest in oncology research.[1][2] Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, and its reactivation is a hallmark of approximately 85% of cancers, allowing them to evade replicative senescence.[3] By inhibiting telomerase, MST-312 induces telomere shortening, leading to DNA damage responses, cell cycle arrest, and apoptosis in cancer cells.[1][4] This document provides a comprehensive overview of the initial toxicity profile of MST-312, summarizing key in vitro and in vivo findings and detailing the experimental protocols used in its evaluation.

Core Mechanism of Action

MST-312 primarily exerts its cytotoxic effects through the inhibition of telomerase activity.[5] This leads to two distinct cellular outcomes depending on the duration of treatment:

-

Acute Effects: Short-term, higher-dose treatment with MST-312 can induce rapid apoptosis and cell cycle arrest, often at the G2/M phase.[1][4] This is associated with the induction of a DNA damage response, even without significant telomere shortening, likely through pathways involving ATM and γ-H2AX.[1][4]

-

Chronic Effects: Long-term, lower-dose exposure leads to progressive telomere shortening with each cell division, ultimately triggering replicative senescence or apoptosis.[1]

In Vitro Cytotoxicity

MST-312 has demonstrated cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values vary depending on the cell line and assay duration.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| U937 | Histiocytic Lymphoma | GI50 | 1.7 | [5] |

| PA-1 | Ovarian Teratocarcinoma | IC50 | 4.2 | [1] |

| A2780 | Ovarian Carcinoma | IC50 | 3.9 | [1] |

| OVCAR3 | Ovarian Adenocarcinoma | IC50 | 7.1 | [1] |

| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | IC50 | 3.6 | [1] |

| HCT116 | Colorectal Carcinoma | IC50 | 5.9 | [1] |

| H460 | Non-Small Cell Lung Cancer | - | Dose-dependent decrease in survival | [5] |

| H1299 | Non-Small Cell Lung Cancer | - | Dose-dependent decrease in survival | [5] |

| U-251 | Glioblastoma | - | Decrease in cell viability at 2µM after 48h | [6] |

| U-266 | Multiple Myeloma | - | Dose-dependent cytotoxic effect | [7] |

| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | - | Dose-dependent toxicity (0-5 µM) | [4] |

| MCF-7 | Breast Adenocarcinoma (Luminal A) | - | Dose-dependent toxicity (0-5 µM) | [4] |

Notably, studies have indicated a degree of selectivity for cancer cells over normal cells. For instance, breast cancer cell lines (MDA-MB-231 and MCF-7) displayed higher sensitivity to MST-312 compared to the non-tumorigenic breast epithelial cell line MCF-10A.[4][8]

In Vivo Preclinical Data

In vivo evaluation of MST-312 has been conducted in a mouse xenograft model.

| Animal Model | Cancer Cell Line | Dosage | Effect | Reference |

| Mouse Xenograft | H460 (NSCLC) | 40 mg/kg | 70% reduction in tumor size | [5] |

Signaling Pathways and Cellular Effects

The anti-neoplastic activity of MST-312 is mediated through the modulation of several key signaling pathways.

Caption: Mechanism of action of MST-312 leading to cellular apoptosis and senescence.

Experimental Protocols

Detailed methodologies for key assays used in the toxicological assessment of MST-312 are outlined below.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method to measure telomerase activity.

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Protocol:

-

Cell Lysate Preparation: Cells are treated with MST-312 or a vehicle control for a specified duration. Cell pellets are then lysed using a suitable lysis buffer (e.g., CHAPS buffer) to release cellular proteins, including telomerase.

-

Telomerase Reaction: The cell extract is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding TTAGGG repeats.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are resolved on a polyacrylamide gel and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the initial extract.

Cell Viability and Cytotoxicity Assays

Crystal Violet Assay: This assay is used to determine cell viability by staining the DNA of adherent cells.

Protocol:

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of MST-312 for a defined period (e.g., 24, 48, or 72 hours).[4]

-

Fixation: The medium is removed, and cells are fixed with a reagent like methanol.

-

Staining: Cells are stained with a 0.5% crystal violet solution.

-

Solubilization and Measurement: After washing, the bound dye is solubilized with a solvent (e.g., methanol or Sorenson's buffer), and the absorbance is read on a plate reader at a specific wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells.

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

-

Cell Seeding and Treatment: Similar to the crystal violet assay, cells are seeded and treated with MST-312.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the colored solution is measured, which correlates with the number of metabolically active cells.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution.

Caption: Experimental workflows for apoptosis and cell cycle analysis using flow cytometry.

Apoptosis (Annexin V/PI Staining) Protocol:

-

Cell Treatment and Harvesting: Cells are treated with MST-312. Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (often conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[1]

Cell Cycle (PI Staining) Protocol:

-

Cell Treatment and Harvesting: Cells are treated and harvested as described above.

-

Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the membranes.

-

Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with PI, which intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is measured. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[6]

Conclusion and Future Directions

The initial toxicity screening of MST-312 indicates that it is a potent inhibitor of telomerase with significant cytotoxic effects against a variety of cancer cell lines, both in vitro and in a preclinical in vivo model. Its mechanism of action involves the induction of DNA damage response, cell cycle arrest, and apoptosis. The available data suggests a favorable therapeutic window, with greater sensitivity observed in cancer cells compared to non-tumorigenic counterparts.

However, further toxicological studies are warranted to fully characterize the safety profile of MST-312 for potential clinical development. These should include:

-

Comprehensive Acute and Chronic Toxicity Studies: In multiple animal models to establish LD50 values and identify potential organ-specific toxicities.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of MST-312.

-

Off-Target Effect Analysis: To identify any potential interactions with other cellular targets besides telomerase.

-

Resistance Mechanisms: Long-term treatment with telomerase inhibitors may lead to the selection of resistant cell populations.[9] Further investigation into these mechanisms is crucial.

References

- 1. Telomerase inhibitor MST-312 and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Telomerase inhibitor MST-312 induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Long-term in vitro treatment with telomerase inhibitor MST-312 induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MST-312 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MST-312 is a potent, cell-permeable small molecule inhibitor of telomerase.[1] A synthetic derivative of epigallocatechin gallate (EGCG), the primary catechin in green tea, MST-312 exhibits greater chemical stability and potency in inducing growth arrest in cancer cells compared to its natural counterpart.[2][3] Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, and its reactivation in approximately 90% of cancer cells is crucial for bypassing apoptosis and enabling immortalization.[4] MST-312 exerts its anti-proliferative effects by inhibiting telomerase activity, which can lead to telomere shortening, induction of DNA damage responses, cell cycle arrest, and apoptosis in various cancer cell lines.[2][5] These characteristics make MST-312 a valuable tool for cancer research and a potential candidate for therapeutic strategies.[3][6]

Mechanism of Action

MST-312 primarily functions as a reversible inhibitor of telomerase activity.[1] Its mechanism of action involves interfering with the catalytic subunit of telomerase, hTERT.[7] This inhibition leads to two distinct cellular outcomes depending on the treatment duration:

-

Short-term effects: Acute exposure to MST-312 can induce growth arrest and apoptosis independent of telomere shortening. This is often associated with the induction of a DNA damage response, activating pathways such as ATM/pH2AX.[2][4][5] MST-312 has also been shown to suppress the NF-κB signaling pathway.[8][9]

-

Long-term effects: Chronic treatment with lower concentrations of MST-312 leads to progressive telomere shortening, eventually culminating in replicative senescence or apoptosis.[2][10]

The dual inhibition of telomerase and the NF-κB pathway by MST-312 presents a promising strategy in cancer therapy.[8][9]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory values of MST-312 across various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | IC50 / GI50 | Treatment Duration | Reference |

| U937 | Histiocytic Lymphoma | TRAP Assay | 0.67 µM | Not Specified | [1][10] |

| U937 | Histiocytic Lymphoma | Growth Inhibition | 1.7 µM | Not Specified | [10] |

| U-266 | Multiple Myeloma | Cell Viability | 2-8 µM | 0-72 hours | [6] |

| PA-1 | Ovarian Teratocarcinoma | Cell Viability | ~1 µM (in combination) | 24 hours | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~1 µM | 24 hours | [5] |

| MCF-7 | Luminal A Breast Cancer | Cell Viability | ~1 µM | 24 hours | [5] |

| H460 | Non-Small Cell Lung Cancer | Cell Survival | Dose-dependent | Not Specified | [10] |

| H1299 | Non-Small Cell Lung Cancer | Cell Survival | Dose-dependent | Not Specified | [10] |

| PLC5 | Hepatocellular Carcinoma | Cell Viability | Dose-dependent | 72 hours | [11] |

| HepG2 | Hepatocellular Carcinoma | Cell Viability | Dose-dependent | 72 hours | [11] |

| Cell Line | Effect | Concentration | Treatment Duration | Reference |

| U-266 | Apoptosis Induction | 2-8 µM | 48 hours | [6] |

| U-266 | Gene Expression Changes (Bax, Bcl-2, c-Myc, hTERT) | 2 µM | 48 hours | [6][12] |

| PA-1 | Increased DNA Damage (in combination) | 1 µM | Not Specified | [2] |

| APL cells | G2/M Cell Cycle Arrest | Dose-dependent | Short-term | [8][9] |

| APL cells | Telomerase Activity Reduction | Dose-dependent | Short-term | [8] |

| MDA-MB-231 | Telomerase Activity Reduction | 0.5 µM | 14 days | [4] |

| MCF-7 | Telomerase Activity Reduction | 1 µM | 14 days | [4] |

Experimental Protocols

Preparation of MST-312 Stock Solution

MST-312 is a solid that is soluble in dimethyl sulfoxide (DMSO).[1]

-

Reconstitution: To prepare a stock solution, dissolve MST-312 powder in fresh, high-quality DMSO. For example, a 5 mg/mL stock solution can be prepared.[1] Selleck Chemicals suggests a 76 mg/mL (199.81 mM) stock in DMSO.[3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Cell Viability Assay (MTT or Alamar Blue)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: The following day, treat the cells with a range of MST-312 concentrations. It is recommended to perform a dose-response curve to determine the IC50 value for your cell line. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]

-

Assay:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours. Read the fluorescence or absorbance at the appropriate wavelengths.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of MST-312 for the chosen duration (e.g., 48 hours).[6]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity.

-

Cell Lysate Preparation: Treat cells with MST-312 as required. Prepare cell extracts using a suitable lysis buffer.

-

TRAP Reaction: The TRAP assay involves two steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

-

Detection: The PCR products are typically visualized by gel electrophoresis or quantified using a real-time PCR-based method (Q-TRAP).[2]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of MST-312.

Caption: General experimental workflow for using MST-312.

References

- 1. Telomerase Inhibitor IX The Telomerase Inhibitor IX, also referenced under CAS 368449-04-1, controls the biological activity of Telomerase. This small molecule/inhibitor is primarily used for Cell Structure applications. | 368449-04-1 [sigmaaldrich.com]

- 2. Telomerase inhibitor MST-312 and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. MST-312 induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Telomerase inhibitor MST-312 induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve and prepare CP-312 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MST-312 is a potent telomerase inhibitor and a chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea.[1][2][3] It demonstrates greater stability and potency in inducing growth arrest in cancer cells compared to EGCG.[3] MST-312 exerts its anticancer effects by inhibiting telomerase activity, which leads to telomere shortening, induction of DNA damage, and apoptosis.[3][4] These application notes provide detailed protocols for the dissolution, preparation, and storage of MST-312 for both in vitro and in vivo experimental settings.

Chemical Properties and Solubility